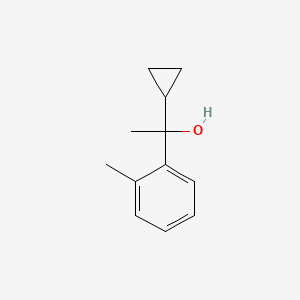

1-Cyclopropyl-1-(o-tolyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-1-(2-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O/c1-9-5-3-4-6-11(9)12(2,13)10-7-8-10/h3-6,10,13H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSOXSLBTUCDLDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopropyl 1 O Tolyl Ethanol and Analogous Structures

Organometallic Reagent-Mediated Approaches to Cyclopropyl (B3062369) Ethanols

The formation of tertiary alcohols, particularly those incorporating a cyclopropyl group, is frequently accomplished through the use of organometallic reagents. These compounds, which feature a carbon-metal bond, serve as potent nucleophiles capable of attacking the electrophilic carbon of a carbonyl group, a fundamental step in the synthesis of complex alcohols.

Grignard Reaction Protocols for 1-Cyclopropyl-1-(o-tolyl)ethanol Synthesis

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis and a primary method for preparing this compound. nih.govmissouri.edu This reaction involves the addition of an organomagnesium halide (Grignard reagent) to a ketone or aldehyde. organicchemistrytutor.comlibretexts.org For the target molecule, this can be achieved by reacting a cyclopropyl Grignard reagent with an o-tolyl ketone or, alternatively, an o-tolyl Grignard reagent with a cyclopropyl ketone.

One documented synthesis of this compound (referred to as compound 1b ) was achieved with an 80% yield, producing the substance as a yellow oil. rsc.org

The synthesis begins with the preparation of the Grignard reagent from an organohalide and magnesium metal. missouri.edu Cyclopropylmagnesium bromide, for instance, is prepared from cyclopropyl bromide and magnesium turnings. google.com The solvent is crucial, with ethers like diethyl ether (Et2O) or tetrahydrofuran (B95107) (THF) being essential. missouri.edulibretexts.org These solvents stabilize the organomagnesium species by forming a soluble complex. libretexts.org

A critical step in the process is the activation of the magnesium metal. Magnesium turnings are often inert due to a passivating layer of magnesium oxide on their surface. Activation can be achieved by adding a small crystal of iodine (I2) or using 1,2-dibromoethane. rsc.orgyoutube.comrsc.org The reaction to form the Grignard reagent can be initiated by adding a small amount of the organohalide to the activated magnesium in an anhydrous ether solvent under an inert atmosphere (e.g., N2). rsc.org The formation of cyclopropyl Grignard reagents is understood to involve diffusing cyclopropyl radical intermediates. nih.govacs.org

Table 1: Conditions for Cyclopropyl Grignard Reagent Formation

| Parameter | Condition | Rationale / Notes |

|---|---|---|

| Precursor | Cyclopropyl Bromide | Common starting material. google.com |

| Metal | Magnesium Turnings/Chips | Reactant for Grignard reagent formation. rsc.orggoogle.com |

| Solvent | Anhydrous Diethyl Ether or THF | Essential for stabilization and solubility of the reagent. missouri.edulibretexts.org |

| Activation | Iodine (catalytic) | Initiates the reaction by exposing a fresh magnesium surface. rsc.orggoogle.com |

| Atmosphere | Inert (e.g., Nitrogen) | Prevents reaction with atmospheric moisture and oxygen. rsc.org |

| Temperature | 40-50 °C | Controlled temperature can be important for the reaction rate. google.com |

Once the Grignard reagent is formed, it serves as a powerful nucleophile. organicchemistrytutor.com The carbanionic carbon of the cyclopropylmagnesium bromide attacks the electrophilic carbonyl carbon of a ketone, such as o-tolyl methyl ketone. rsc.orgyoutube.com This nucleophilic addition breaks the carbonyl π-bond, creating a tetrahedral magnesium alkoxide intermediate. libretexts.org

The synthesis of this compound can specifically be accomplished by the addition of an o-tolyl Grignard reagent (formed from an o-bromotoluene derivative) to cyclopropyl methyl ketone. rsc.org The reaction is highly versatile, as the choice of Grignard reagent and carbonyl compound dictates the final alcohol structure. missouri.edu The addition to ketones specifically yields tertiary alcohols. organicchemistrytutor.comlibretexts.orglibretexts.org

The success and yield of the Grignard reaction are highly dependent on carefully controlled conditions.

Temperature : The formation of the Grignard reagent may be conducted at room temperature or slightly elevated temperatures (e.g., 40°C). rsc.orggoogle.com However, the subsequent nucleophilic addition to the carbonyl substrate is often highly exothermic. missouri.edu Therefore, this step is typically performed at a reduced temperature, such as 0°C in an ice-water bath, to moderate the reaction rate and prevent side reactions. missouri.edursc.org

Solvent : Anhydrous ether solvents are mandatory. The presence of even trace amounts of water or other protic functional groups (like alcohols or amines) will quench the Grignard reagent through a rapid acid-base reaction, halting the desired synthesis. missouri.eduyoutube.com

Workup : After the nucleophilic addition is complete, the resulting magnesium alkoxide salt is hydrolyzed in an aqueous workup step. youtube.com This is typically done by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl) or a dilute acid to protonate the alkoxide and yield the final tertiary alcohol. missouri.edursc.org

Table 2: Optimized Conditions for Grignard Synthesis of this compound rsc.org

| Step | Reagents & Conditions | Duration |

|---|---|---|

| 1. Grignard Formation | Mg turnings, o-bromotoluene derivative, cat. I2, in dry Et2O under N2 | 3 hours at room temp. |

| 2. Nucleophilic Addition | Addition of cyclopropyl methyl ketone at 0°C, then stir at room temp. | 2 hours |

| 3. Workup | Addition of saturated aqueous NH4Cl solution | - |

Other Organometallic Reagents in Tertiary Alcohol Formation

While Grignard reagents are the most common choice, other organometallic compounds can also be used to synthesize tertiary alcohols. Organolithium reagents (RLi), for example, function in a very similar manner to Grignard reagents. They are also powerful nucleophiles that readily add to ketones to form tertiary alcohols after an acidic workup. libretexts.org

More modern methods have expanded the toolkit for alcohol synthesis. For instance, some protocols utilize alcohols as surrogates for carbonyl compounds in Grignard-type reactions, often employing transition metal catalysts like ruthenium(II) complexes. nih.gov Another innovative approach involves the nickel-catalyzed coupling of redox-active esters with other carboxylic derivatives, using zinc powder as a reductant and Lewis acid additives like MgCl₂. nih.gov These advanced methods provide alternative pathways that can offer different substrate compatibility and milder reaction conditions.

Chemo- and Stereoselective Synthesis of Chiral Tertiary Alcohols Bearing Cyclopropyl Moieties

The synthesis of this compound results in a chiral center at the carbinol carbon. For applications requiring a single enantiomer, stereoselective synthesis is necessary. Asymmetric addition of Grignard reagents to prochiral ketones is a powerful strategy to achieve this.

This approach involves the use of a chiral ligand that coordinates to the magnesium atom of the Grignard reagent. This coordination creates a chiral environment around the nucleophile, influencing the trajectory of its attack on the ketone and favoring the formation of one enantiomer over the other. rsc.org

A notable example of this methodology involves the use of tridentate ligands derived from 1,2-diaminocyclohexane (DACH). By performing the Grignard reaction in the presence of these chiral ligands, high levels of enantioselectivity can be achieved in the synthesis of chiral tertiary alcohols. The general procedure involves preparing the Grignard reagent separately and then adding it to a mixture of the ketone and the chiral ligand in a dry solvent like toluene. rsc.org Although not specifically documented for this compound, this methodology is directly applicable for its enantioselective synthesis.

Ligand Design for Enantioselective Catalysis

The enantioselective synthesis of tertiary alcohols, such as this compound, is a formidable challenge in asymmetric catalysis. The direct addition of organometallic reagents to prochiral ketones represents the most straightforward approach. Success in this area heavily relies on the rational design of chiral ligands capable of effectively discriminating between the enantiotopic faces of the ketone.

A variety of chiral ligands have been developed for this purpose. For instance, chiral tridentate diamine/phenol ligands have proven effective in the asymmetric addition of organomagnesium reagents (Grignard reagents) to ketones, yielding tertiary alcohols with high enantioselectivity. nih.gov The design of these ligands is often based on a mechanistic hypothesis that allows for a broad substrate scope. nih.gov Another important class of ligands are P,N-bidentate ligands, such as PHOX ligands, which have been successfully applied in various metal-catalyzed asymmetric reactions. nih.gov Their modular construction allows for fine-tuning of steric and electronic properties to optimize enantioselectivity. nih.gov The principle of steric and electronic desymmetrization in these ligands can lead to more effective enantiocontrol compared to traditional C2-symmetric ligands. nih.gov

In the context of gold-catalyzed reactions, which can access highly reactive carbene intermediates, newly designed P,N-bidentate ligands have enabled enantioselective intramolecular cyclopropanations. acs.org Furthermore, the development of chiral cyclopentadienyl (B1206354) ligands is an emerging area in asymmetric catalysis, offering significant potential for a wide range of enantioselective transformations. nih.gov For the synthesis of chiral sulfinamides, a synergistic bimetallic system using nickel and copper, each with a distinct chiral ligand, has demonstrated excellent control over the stereochemistry. acs.org

The table below summarizes selected chiral ligands and their applications in asymmetric synthesis relevant to the formation of chiral alcohol scaffolds.

| Ligand Type | Metal/Reagent | Reaction Type | Key Features |

| Tridentate Diamine/Phenol | Mg (Grignard) | Ketone Alkylation | Broad scope, easily removable ligand. nih.gov |

| PHOX (P,N-Bidentate) | Pd, Ir, Cu, Rh | Allylic Substitution, Hydrogenation, etc. | Modular, tunable, effective for various metals. nih.gov |

| Chiral P,N-Bidentate | Au | Intramolecular Cyclopropanation | Enables use of reactive gold carbene intermediates. acs.org |

| Chiral Cyclopentadienyl | Various | Various | Versatile, underdeveloped, high potential. nih.gov |

| Segphos/IndaBox | Ni/Cu | Propargylic Sulfinamidation | Synergistic bimetallic system for high stereocontrol. acs.org |

Control of Diastereoselectivity in Cyclopropyl-Substituted Systems

The control of diastereoselectivity is paramount when synthesizing complex molecules with multiple stereocenters, such as substituted cyclopropyl carbinols. The rigid structure of the cyclopropane (B1198618) ring can be exploited to direct the stereochemical outcome of reactions on adjacent functionalities.

Directed diastereoselective reactions, such as the Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation of alkenyl cyclopropyl carbinol derivatives, can furnish products as a single diastereomer. acs.orgnih.gov The hydroxyl group of the cyclopropyl carbinol can act as a directing group, influencing the facial selectivity of the reagent's approach to a nearby double bond. nih.gov This effect is attributed to the formation of a preferred conformation that exposes one face of the alkene to the reagent. nih.gov

The substitution pattern on the cyclopropane ring itself has a profound impact on the diastereoselectivity of subsequent reactions. For example, the reduction of a cyclopropyl ketone can proceed with high diastereoselectivity for a cis-1,2-disubstituted cyclopropane, while the corresponding trans-isomer shows poor selectivity. marquette.edu This highlights how the relative stereochemistry of the cyclopropane substituents dictates the approach of reagents.

One-pot procedures have been developed for the highly enantio- and diastereoselective synthesis of cyclopropyl alcohols with multiple contiguous stereocenters. nih.gov These methods often involve an initial asymmetric addition to an unsaturated aldehyde or ketone, followed by a diastereoselective cyclopropanation, where the initially formed chiral center directs the stereochemistry of the cyclopropane ring formation. nih.gov Furthermore, the diastereoselective carbocupration of cyclopropene (B1174273) derivatives, followed by trapping with an electrophile, can produce highly substituted cyclopropanol (B106826) derivatives with excellent diastereomeric ratios. beilstein-journals.org

The following table illustrates the effect of substrate stereochemistry on the diastereoselectivity of reactions on adjacent functional groups.

| Substrate | Reaction | Diastereoselectivity | Reference |

| cis-Isopropenyl cyclopropane | Hydroboration/Oxidation | Excellent | marquette.edu |

| trans-Isopropenyl cyclopropane | Hydroboration/Oxidation | Poor (equimolar mixture) | marquette.edu |

| cis-Cyclopropyl ketone | Reduction | High | marquette.edu |

| trans-Cyclopropyl ketone | Reduction | Modest | marquette.edu |

| Alkenyl cyclopropyl carbinol | Simmons-Smith Cyclopropanation | High (single diastereomer) | acs.orgnih.gov |

Alternative Synthetic Routes to this compound Scaffolds

Beyond the direct functionalization of pre-existing cyclopropane rings, several methods focus on the construction of the three-membered ring itself as a key step in the synthesis of cyclopropyl-substituted scaffolds.

Carbene Additions to Unsaturated Systems for Cyclopropane Formation

A cornerstone of cyclopropane synthesis is the addition of carbenes or carbenoids to alkenes. fiveable.meopenstax.org This method is highly versatile, with a wide range of carbenes and catalytic systems available to effect the transformation. The reaction of a carbene with an alkene is a cycloaddition that typically proceeds in a concerted, stereospecific manner, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. fiveable.meopenstax.org

The Simmons-Smith reaction is a classic and reliable method for cyclopropanation, utilizing a carbenoid, typically (iodomethyl)zinc iodide, generated from diiodomethane (B129776) and a zinc-copper couple. chemistry-reaction.com This method is particularly useful for the cyclopropanation of unfunctionalized alkenes. For the synthesis of a 1-aryl-1-cyclopropyl scaffold, the precursor would be an appropriately substituted styrene (B11656) derivative.

Alternatively, carbenes can be generated from diazo compounds, often catalyzed by transition metals such as rhodium, copper, or palladium. organic-chemistry.org For example, rhodium(II) catalysts are highly effective in promoting the cyclopropanation of olefins with diazoacetates, often with excellent diastereo- and enantioselectivity when chiral ligands are employed. organic-chemistry.org The choice of metal and ligand can influence the reactivity and selectivity of the carbene transfer reaction. The use of engineered enzymes, such as myoglobin (B1173299) variants, has also emerged as a powerful biocatalytic approach for highly stereoselective cyclopropanation reactions. nih.govrochester.edu

| Method | Carbene/Carbenoid Source | Catalyst/Reagent | Key Features |

| Simmons-Smith | Diiodomethane | Zn-Cu couple | Stereospecific, good for unfunctionalized alkenes. chemistry-reaction.com |

| Catalytic Cyclopropanation | Diazo compounds (e.g., ethyl diazoacetate) | Rh(II), Cu(I), Pd(0) complexes | High efficiency, tunable selectivity with ligands. organic-chemistry.org |

| Biocatalytic Cyclopropanation | Diazoacetonitrile | Engineered Myoglobin | High diastereo- and enantioselectivity. nih.govrochester.edu |

| Dichlorocyclopropanation | Chloroform | Strong base (e.g., KOH) | Generates dichlorocarbene (B158193) for addition to alkenes. openstax.org |

Cyclodialkylation Strategies for Highly Substituted Cyclopropanes

The synthesis of highly substituted cyclopropanes, particularly those with quaternary carbon centers, can be challenging. Cyclodialkylation strategies, which involve the formation of two new carbon-carbon bonds to close the three-membered ring, offer a powerful approach to these complex structures. While not as common as carbene additions, these methods provide access to unique substitution patterns.

One such strategy involves intramolecular C-H activation. For example, using a palladium-catalyzed 1,4-Pd shift mechanism, it is possible to achieve an intramolecular coupling of two C-H bonds on gem-dialkyl groups to form a cyclopropane ring. organic-chemistry.org This method represents a novel approach to ring formation by functionalizing otherwise inert C-H bonds.

Another approach is through intramolecular displacement reactions. A classic example is the intramolecular Wurtz reaction, where a 1,3-dihalide is treated with a reducing metal like sodium to form the cyclopropane ring. organic-chemistry.org More modern variations involve the intramolecular cross-electrophile coupling of 1,3-diol derivatives, catalyzed by nickel, to produce a range of substituted cyclopropanes. organic-chemistry.org

Furthermore, tandem reactions can be designed to construct highly functionalized cyclopropanes. A quasi-Favorskii rearrangement of α,α-dichlorocyclobutanols, which are accessible from [2+2] cycloadditions, can lead to highly substituted cyclopropanes through a ring-contraction mechanism. nih.gov This two-step sequence allows for the installation of multiple substituents around the cyclopropane ring with stereocontrol. nih.gov

Reactivity and Transformational Pathways of 1 Cyclopropyl 1 O Tolyl Ethanol

Ring-Opening and Annulation Reactions of the Cyclopropyl (B3062369) Moiety

The strained three-membered ring of the cyclopropyl group in 1-Cyclopropyl-1-(o-tolyl)ethanol is susceptible to ring-opening reactions, which can be harnessed for the synthesis of more complex molecular architectures. These reactions often proceed through the formation of a homoallylic carbocation intermediate, which can then be trapped by various nucleophiles. researchgate.net

Formation of Heterocyclic Ring Systems via C-S Bond Formation

A notable transformation of cyclopropyl ethanols, including this compound, is their conversion into thiophene (B33073) derivatives through a ring-opening and annulation process involving carbon-sulfur (C-S) bond formation. researchgate.netrsc.org This reaction provides a direct route to substituted thiophenes, which are important structural motifs in pharmaceuticals and functional materials. researchgate.netresearchgate.net

A one-pot procedure has been developed for the synthesis of thiophene aldehydes from cyclopropyl ethanol (B145695) derivatives. researchgate.netrsc.org This method involves the reaction of the cyclopropyl ethanol with a sulfur source, leading to the cleavage of C-C bonds in the cyclopropane (B1198618) ring and the formation of two new C-S bonds to construct the thiophene ring. rsc.org

A proposed mechanism for this transformation involves the initial dehydration of the cyclopropyl ethanol to form a homoallylic carbocation. This intermediate is then attacked by a sulfur nucleophile. Subsequent intramolecular cyclization and oxidation lead to the formation of the aromatic thiophene ring. researchgate.net

Table 1: Synthesis of Thiophene Aldehydes from Cyclopropyl Ethanols

| Entry | Cyclopropyl Ethanol Substrate | Sulfur Source | Oxidant | Product | Yield |

|---|---|---|---|---|---|

| 1 | This compound | Potassium sulfide (B99878) (K₂S) | DMSO | 3-methyl-2-(o-tolyl)thiophene-4-carbaldehyde | Good |

| 2 | 1-Cyclopropyl-1-phenylethanol | Sodium sulfide (Na₂S·9H₂O) | Air | 2-phenylthiophene-3-carbaldehyde | Moderate |

Data compiled from studies on the synthesis of thiophene aldehydes from cyclopropyl ethanols. researchgate.netrsc.org

The choice of sulfur source and oxidative conditions plays a crucial role in the efficiency and outcome of the thiophene synthesis. rsc.orgnih.gov

Sulfur Sources: Various sulfur sources can be employed, with potassium sulfide (K₂S) and sodium sulfide (Na₂S) being common choices. researchgate.netrsc.org Elemental sulfur has also been utilized in related thiophene syntheses from other precursors. organic-chemistry.org The nature of the sulfur source can influence the reaction rate and the formation of byproducts.

Oxidative Conditions: An oxidant is necessary to facilitate the final aromatization step to form the thiophene ring. Dimethyl sulfoxide (B87167) (DMSO) can serve as both the solvent and a mild oxidant in these reactions. rsc.org In other systems, molecular oxygen from the air can also act as the oxidant. researchgate.net The oxidative conditions must be carefully controlled to avoid over-oxidation of the desired aldehyde product.

Other Ring-Opening Processes and Subsequent Transformations

Beyond the formation of thiophenes, the ring-opening of cyclopropyl carbinols like this compound can lead to other valuable transformations. The initially formed homoallylic carbocation can be trapped by other nucleophiles, such as water or alcohols, to yield homoallylic alcohols or ethers. researchgate.netrsc.org For instance, employing acetonitrile (B52724) as a nitrogen source and solvent in a one-pot reaction with cyclopropyl carbinols results in the formation of amides in moderate to good yields. researchgate.net Similarly, using N,N-dimethylformamide (DMF) as both a solvent and a source of a formyl group can lead to the synthesis of formate (B1220265) esters. researchgate.net

Oxidation Reactions of the Tertiary Alcohol Functionality

The tertiary alcohol group in this compound is generally resistant to oxidation under mild conditions. docbrown.infochemguide.co.uklibretexts.org This is because the carbon atom bearing the hydroxyl group does not have a hydrogen atom that can be readily removed, a necessary step in typical alcohol oxidation mechanisms. chemguide.co.uklibretexts.org

Impact of Catalyst Structure and Hydrogen Acceptors on Selectivity

In the oxidation of alcohols, the choice of catalyst and hydrogen acceptor is critical in determining reaction selectivity, particularly when discriminating between different types of alcohols. While this compound is a tertiary alcohol and generally resistant to oxidation under standard conditions, analogous systems provide insight into how selectivity can be controlled in competitive reactions. Studies on (cyclopentadienone)iron carbonyl compounds as catalysts for Oppenauer-type oxidations show significant selectivity effects. acs.org

The hydrogen acceptor used in the reaction plays a crucial role. Furfural, a biomass-derived aldehyde, has been shown to be a more effective hydrogen acceptor than the commonly used acetone, often leading to higher isolated yields of the oxidized products. acs.org The structure of the catalyst itself is a key determinant of selectivity. For instance, (cyclopentadienone)iron carbonyl catalysts featuring aryl groups in the 3- and 4-positions of the cyclopentadienone ring tend to selectively oxidize secondary alcohols over primary alcohols. acs.org Conversely, introducing silyl (B83357) groups to the cyclopentadienone ring reverses this preference, favoring the oxidation of primary alcohols. The selectivity towards primary alcohol oxidation increases with the steric bulk of the silyl groups, suggesting that steric interactions are a primary driver for this selectivity. acs.org

These findings highlight that in a mixture containing this compound (a tertiary alcohol) alongside primary and secondary alcohols, the reaction outcome could be finely tuned by selecting the appropriate catalyst and hydrogen acceptor.

Table 1: Catalyst and Hydrogen Acceptor Effects on Alcohol Oxidation Selectivity

| Factor | Variation | Observed Selectivity Trend | Citation |

|---|---|---|---|

| Hydrogen Acceptor | Furfural vs. Acetone | Furfural generally leads to higher yields compared to acetone. | acs.org |

| Catalyst Structure | (Aryl-cyclopentadienone)iron | Preferential oxidation of secondary alcohols. | acs.org |

| Catalyst Structure | (Silyl-cyclopentadienone)iron | Preferential oxidation of primary alcohols. | acs.org |

| Catalyst Structure | Increasing bulk of silyl group | Increased selectivity for primary alcohol oxidation. | acs.org |

Reactions Involving the Aromatic (o-Tolyl) Substituent

Electrophilic Aromatic Substitution Reactions

The o-tolyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for aromatic compounds where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and regioselectivity of these reactions are governed by the two substituents already present on the benzene (B151609) ring: the methyl group (-CH₃) and the 1-cyclopropyl-1-hydroxyethyl group (-C(OH)(CH₃)C₃H₅).

Both the methyl group and the alkyl-alcohol substituent are electron-donating groups, which activate the aromatic ring towards electrophilic attack, making it more nucleophilic than benzene. masterorganicchemistry.com They are both classified as ortho, para-directors. This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In this compound, the directing effects of the two groups are combined:

The methyl group (at C2) directs to positions C3 (ortho), C5 (para), and C1 (ortho - already substituted).

The 1-cyclopropyl-1-hydroxyethyl group (at C1) directs to positions C2 (ortho - already substituted), C4 (para), and C6 (ortho).

Considering steric hindrance from the bulky 1-cyclopropyl-1-hydroxyethyl group, the most likely positions for substitution are C4 and C6, which are ortho and para to the activating alkyl-alcohol group. The position para to the methyl group (C5) is also a potential site. The final product distribution would depend on the specific electrophile and reaction conditions. Common SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com

Table 2: Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Electrophile | Expected Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ (Nitronium ion) | 1-Cyclopropyl-1-(nitro-o-tolyl)ethanol |

| Bromination | Br₂, FeBr₃ | Br⁺ | 1-Cyclopropyl-1-(bromo-o-tolyl)ethanol |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Substituted o-tolylsulfonic acid derivative |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RC=O⁺ (Acylium ion) | 1-Cyclopropyl-1-(acyl-o-tolyl)ethanol |

Functionalization of the Methyl Group

The methyl group attached to the aromatic ring can also undergo specific chemical transformations. As a benzylic position, it is activated for certain reactions, such as free-radical halogenation. Using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxide), the methyl group can be selectively brominated to yield a benzyl (B1604629) bromide derivative. This product is a valuable intermediate for further nucleophilic substitution reactions.

Alternatively, the methyl group can be oxidized. Under harsh conditions using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) with heat and acid, the methyl group can be fully oxidized to a carboxylic acid group. This would transform the o-tolyl moiety into a substituted benzoic acid.

Derivatization of the Hydroxyl Group

The tertiary hydroxyl (-OH) group is a key site for reactivity, allowing for numerous derivatization reactions.

Esterification and Etherification Reactions

Esterification: The hydroxyl group can react with carboxylic acids or their more reactive derivatives (like acyl chlorides or anhydrides) to form esters. When reacting with a carboxylic acid, an acid catalyst is typically required to facilitate the reaction. The use of an acyl chloride is often more efficient and can be performed in the presence of a base (like pyridine) to neutralize the HCl byproduct.

Etherification: The formation of an ether from the tertiary alcohol can be achieved, for example, through a modification of the Williamson ether synthesis. This process first involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide can then react with a primary alkyl halide (e.g., methyl iodide) in a nucleophilic substitution reaction to yield the corresponding ether.

Silylation as a Protecting Group Strategy

In multi-step organic synthesis, it is often necessary to temporarily "protect" a reactive functional group like an alcohol to prevent it from interfering with reactions at other sites in the molecule. The hydroxyl group of this compound can be readily converted into a silyl ether, which serves as an effective protecting group.

Silyl ethers are generally stable to a wide range of reaction conditions (e.g., non-acidic oxidants, organometallic reagents) but can be easily removed when desired, typically by treatment with a fluoride (B91410) ion source (like tetrabutylammonium (B224687) fluoride, TBAF) or acid. The choice of silylating agent allows for tuning the stability of the protecting group.

Table 3: Common Silylating Agents for Alcohol Protection

| Silylating Agent | Abbreviation | Resulting Silyl Ether | Relative Stability |

|---|---|---|---|

| Trimethylsilyl chloride | TMSCl | Trimethylsilyl ether | Labile, easily removed |

| tert-Butyldimethylsilyl chloride | TBDMSCl | tert-Butyldimethylsilyl ether | Robust, common choice |

| Triisopropylsilyl chloride | TIPSCl | Triisopropylsilyl ether | Very robust, sterically hindered |

Mechanistic Investigations of Reactions Involving 1 Cyclopropyl 1 O Tolyl Ethanol

Isotopic Labeling Studies for Reaction Pathway Elucidation

Isotopic labeling is a powerful technique in mechanistic chemistry where an atom in a reactant molecule is replaced by one of its heavier isotopes. researchgate.net By tracking the position of the isotope in the products, chemists can deduce the bond-breaking and bond-forming events that constitute the reaction pathway. For a molecule like 1-cyclopropyl-1-(o-tolyl)ethanol, this method is particularly useful for probing the fate of specific hydrogen atoms.

Deuterium (B1214612) Labeling Experiments to Probe Hydrogen Transfer

Deuterium (D or ²H), a stable isotope of hydrogen, is frequently used in labeling experiments due to the significant mass difference compared to protium (B1232500) (¹H). This mass difference allows for easy detection by techniques like NMR spectroscopy and mass spectrometry. In reactions involving this compound, deuterium labeling can unambiguously clarify mechanisms, especially those involving hydrogen transfer steps.

For instance, in a palladium-catalyzed oxidation of the alcohol, a key question is the origin of the hydrogen atom that is removed. A common mechanism is β-hydride elimination from a palladium-alkoxide intermediate. To verify this, a deuterium labeling experiment can be designed. One approach involves the synthesis of a deuterated version of the starting material where the hydrogen on the carbinol carbon is replaced by deuterium. Alternatively, the reaction can be carried out using a deuterated solvent or reagent, such as D₂O, to see if deuterium is incorporated into the product or byproducts. nih.govacs.org

A palladium-catalyzed process using D₂O as the deuterium source can facilitate a hydrogen-deuterium (H-D) exchange. nih.govacs.org The observation of deuterium incorporation at specific sites provides direct evidence of the bonds being broken and formed during the reaction. For example, if the reaction involves a reversible C-H activation step, performing the reaction in a deuterated medium would lead to deuterium incorporation into the starting material at the activated position. acs.org

Interactive Table 1: Representative Data from a Deuterium Labeling Experiment

This table illustrates hypothetical results from a palladium-catalyzed reaction where deuterium incorporation is measured to understand the reaction mechanism.

| Experiment | Deuterium Source | Substrate | % Deuterium Incorporation in Product | Mechanistic Implication |

| 1 | D₂O | This compound | 47% at olefinic proton acs.org | The olefinic hydrogen likely originates directly from the water in the reaction medium. acs.org |

| 2 | C₆D₆ (Solvent) | This compound | <1% | The solvent is not directly involved in proton transfer steps. |

| 3 | NaBD₄ (Reductant) | 1-Cyclopropyl-1-(o-tolyl)ketone | >95% at carbinol carbon | Confirms the position of the label in a synthesized starting material. |

Isotope Effects in Rate-Determining Steps

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is substituted with one of its isotopes. capes.gov.br This effect arises primarily from the difference in the zero-point vibrational energies of the bonds to the different isotopes; a bond to a heavier isotope is stronger and has a lower zero-point energy. nih.gov Consequently, breaking a bond to a heavier isotope requires more energy, leading to a slower reaction rate.

Measuring the KIE is a critical tool for identifying the rate-determining step (RDS) of a reaction. A primary KIE is observed when the bond to the isotopically labeled atom is broken in the RDS. For C-H/C-D bonds, a primary KIE (kH/kD) is typically in the range of 2-7. researchgate.net A secondary KIE occurs when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. These effects are generally smaller (kH/kD ≈ 0.8–1.2).

In the context of reactions of this compound, determining the KIE can distinguish between possible mechanisms. For example, in a palladium-catalyzed oxidation, if β-hydride elimination from the carbinol carbon is the rate-determining step, a significant primary KIE would be expected upon deuterating that position. Conversely, if another step, such as ligand exchange or reductive elimination, is rate-limiting, only a small secondary KIE or no effect would be observed. Studies on similar palladium-catalyzed alcohol oxidations have measured kH/kD values consistent with β-hydride elimination being the rate-determining step. capes.gov.brnsf.gov

Interactive Table 2: Kinetic Isotope Effects and Their Mechanistic Implications

This table shows typical KIE values for different mechanistic steps in transition metal-catalyzed reactions.

| Isotopic Substitution | Measured kH/kD | Type of KIE | Rate-Determining Step Implication |

| C-D vs C-H at carbinol center | 2.8 nsf.gov | Primary | C-H bond cleavage (e.g., β-hydride elimination) is rate-limiting. |

| C-D vs C-H at ortho-methyl group | 1.1 | Secondary | C-H bond at this position is not broken in the rate-limiting step. |

| C-D vs C-H at cyclopropyl (B3062369) ring | 1.0 | None | The cyclopropyl C-H bonds are not involved in the rate-limiting step. |

| C-D vs C-H at carbinol center | 1.31 ± 0.04 capes.gov.br | Primary | Consistent with β-hydride elimination being rate-determining. capes.gov.br |

Role of Catalytic Species and Intermediates in Transformations

Many of the most sophisticated transformations of this compound rely on transition metal catalysis, with palladium being a particularly versatile metal. Understanding the catalytic cycle—the sequence of steps the catalyst undergoes—is key to controlling the reaction's outcome. This involves identifying the active catalytic species and all intermediates formed along the reaction pathway.

Palladium-Catalyzed Processes and Oxidative Addition Complexes

Palladium-catalyzed cross-coupling reactions typically proceed through a catalytic cycle involving Pd(0) and Pd(II) oxidation states. A general cycle begins with the oxidative addition of a substrate to a Pd(0) complex, forming a Pd(II) intermediate. nih.gov This is followed by transmetalation (in cross-coupling) or migratory insertion, and finally, reductive elimination to release the product and regenerate the Pd(0) catalyst.

In reactions involving the cyclopropyl group, palladium can induce unique transformations. For example, the strained C-C bonds of the cyclopropane (B1198618) ring can undergo oxidative addition to a Pd(0) center. Theoretical studies on similar systems suggest that this proceeds via the formation of a palladacyclobutane intermediate. nih.gov This intermediate can then undergo further reactions, such as β-hydride elimination or reductive elimination, to yield ring-opened products. The stereoselective ring-opening of aryl cyclopropyl ketones has been shown to be catalyzed by palladium systems. rsc.org

For reactions involving the alcohol moiety, direct activation by palladium is possible, though often challenging. mdpi.com A common pathway involves the formation of a palladium(II) alkoxide. This species can then undergo β-hydride elimination to form a ketone and a palladium(II) hydride species, which is a key intermediate in many catalytic cycles. acs.org

Understanding Ligand Effects and Catalyst Recycling in Cyclopropyl Ethanol (B145695) Reactions

The ligands coordinated to the palladium center play a crucial role in determining the catalyst's reactivity, selectivity, and stability. nih.govmit.edu Ligands can influence the electronic properties (electron-rich or electron-poor) and steric environment of the metal center, thereby tuning every step of the catalytic cycle. For instance, bulky, electron-donating phosphine (B1218219) ligands can promote the oxidative addition step and influence the rate of reductive elimination. researchgate.net In the oxidative carbonylation of alcohols, diphosphine ligands with specific bite angles and electronic properties have been shown to be optimal for catalytic performance. rsc.org

Catalyst recycling is a critical consideration, especially in industrial applications, due to the high cost of palladium. rsc.org Effective recycling requires the separation of the catalyst from the product stream so it can be reused. One strategy involves using ligands that impart specific solubility properties to the catalyst. For example, sulfonated phosphine ligands can make the palladium complex water-soluble, allowing for easy separation from an organic product by phase separation. Another approach is to immobilize the catalyst on a solid support.

Interactive Table 3: Influence of Different Ligands on a Hypothetical Palladium-Catalyzed Reaction

This table illustrates how the choice of ligand can impact the yield of a reaction involving an alcohol, based on findings from related systems.

| Ligand | Ligand Type | Key Feature | Observed Yield (%) | Rationale |

| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Standard, moderately bulky | 45 | Baseline reactivity. |

| PCy₃ (Tricyclohexylphosphine) | Monodentate Phosphine | Very bulky, electron-rich | 75 | Increased electron density on Pd may facilitate a key step. |

| dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Bidentate Phosphine | Wide bite angle | 85 | Specific geometry may stabilize key intermediates or transition states. rsc.org |

| XPhos | Biaryl Phosphine | Bulky and electron-rich | 92 | Promotes efficient reductive elimination. researchgate.net |

| S,O-Ligand | Heterobidentate | Forms reactive cationic species | 90 | Triggers formation of more reactive cationic Pd species. nih.gov |

Kinetic Studies to Determine Rate Laws and Activation Parameters

Kinetic studies measure reaction rates under varying conditions (concentration, temperature) to derive a mathematical expression known as the rate law. The rate law describes how the rate of reaction depends on the concentration of each reactant and catalyst component. youtube.com For a reaction A + B → C catalyzed by Cat, a typical rate law might be: Rate = k[A]ˣ[B]ʸ[Cat]ᶻ, where k is the rate constant and x, y, and z are the reaction orders with respect to each species.

Determining the reaction orders reveals which species are involved in the rate-determining step. nih.gov For example, if a reaction is found to be first-order in the palladium catalyst and first-order in the alcohol, but zero-order in another reagent, it implies that both the catalyst and the alcohol are involved in the rate-limiting step, while the other reagent is not. capes.gov.br Mechanistic studies of palladium-catalyzed C-N cross-coupling have shown inverse dependence on reactant concentrations under certain conditions, suggesting complex pre-equilibria before the rate-limiting step. researchgate.net

By measuring the rate constant (k) at different temperatures, the activation parameters for the reaction—the activation enthalpy (ΔH‡) and activation entropy (ΔS‡)—can be determined using the Eyring equation. These parameters provide deeper insight into the transition state. A large negative ΔS‡, for example, suggests a highly ordered transition state, such as one formed by the association of two reactant molecules. capes.gov.br

Interactive Table 4: Hypothetical Kinetic Data for a Palladium-Catalyzed Reaction

This table presents sample data used to determine the order of reaction with respect to each component.

| Experiment | [Substrate] (M) | [Catalyst] (M) | [Ligand] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.01 | 0.01 | 1.0 x 10⁻⁵ |

| 2 | 0.2 | 0.01 | 0.01 | 2.0 x 10⁻⁵ |

| 3 | 0.1 | 0.02 | 0.01 | 2.0 x 10⁻⁵ |

| 4 | 0.1 | 0.01 | 0.02 | 1.0 x 10⁻⁵ |

From this data, one could deduce a rate law of: Rate = k[Substrate]¹[Catalyst]¹[Ligand]⁰ . This indicates the reaction is first-order in both substrate and catalyst, and zero-order in the free ligand concentration, suggesting the ligand is only involved as part of the active catalyst complex.

Interactive Table 5: Activation Parameters for a Related Pd-Catalyzed Alcohol Oxidation

These values provide insight into the energy requirements and molecularity of the rate-determining step for a similar chemical system.

| Parameter | Value | Interpretation |

| Activation Enthalpy (ΔH‡) | 20.25 ± 0.89 kcal/mol capes.gov.br | The energy barrier that must be overcome for the reaction to proceed. |

| Activation Entropy (ΔS‡) | -5.4 ± 2.7 eu capes.gov.br | The small negative value suggests a transition state that is slightly more ordered than the reactants, consistent with an intramolecular step like β-hydride elimination. |

Computational Analysis of Reaction Mechanisms and Transition States

Computational chemistry, particularly through the use of Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving this compound. Such analyses provide detailed insights into the geometries of transition states and the energy profiles of reaction pathways, which are often difficult to determine through experimental means alone. The primary focus of these computational investigations is the behavior of the cyclopropylcarbinyl cation, a key intermediate formed from this compound, especially under acidic conditions.

The generation of a carbocation from a tertiary alcohol like this compound is promoted by substituents capable of stabilizing the resulting positive charge. nih.gov The o-tolyl group, in conjunction with the cyclopropyl group, plays a crucial role in stabilizing the vacant p-orbital of the cyclopropylcarbinyl cation that forms upon protonation and subsequent loss of water. nih.gov

Computational studies on analogous systems, such as cyclopropyl-substituted nitrenium ions, provide a model for understanding the potential decay pathways of the this compound-derived cation. chemrxiv.org These calculations map the potential energy surface for various unimolecular reactions, identifying the transition states and their associated energy barriers. chemrxiv.org

For instance, DFT calculations on a biphenyl (B1667301) cyclopropyl nitrenium ion, which has electronic similarities to a carbocation, revealed several low-energy reaction pathways. These include ring expansion and cheletropic elimination. chemrxiv.org Such studies allow for a quantitative comparison of the feasibility of different mechanistic routes.

Below is a representative data table, modeled after computational findings for analogous cyclopropyl systems, illustrating the type of information obtained from DFT calculations. The values represent the calculated relative energies for potential reaction pathways originating from a hypothetical cyclopropylcarbinyl cation intermediate.

Table 1: Calculated Relative Energies for Potential Unimolecular Reactions

This table is illustrative and based on data from analogous systems. Specific values for this compound would require dedicated computational study.

| Reaction Pathway | Transition State | Calculated Energy Barrier (kcal/mol) |

|---|---|---|

| Cyclopropyl Ring Expansion | Azetium Ion Formation (9‡ in analog) | +14.2 chemrxiv.org |

| Cheletropic Elimination of Ethylene (B1197577) | Isonitrilium Formation (in analog) | +18.3 chemrxiv.org |

The data indicates that for the analogous system studied, cyclopropyl ring expansion has a lower energy barrier compared to other unimolecular decay processes like ethylene elimination or hydride migration, suggesting it is a more favorable pathway. chemrxiv.org The inclusion of a solvent molecule, such as methanol, in the calculations can dramatically lower the energy barrier for nucleophilic attack, demonstrating the significant role of the reaction environment. chemrxiv.org

In the context of this compound, computational models would be used to predict how the steric and electronic properties of the o-tolyl group influence these energy barriers. The ortho-methyl group could sterically hinder certain reaction trajectories while its electron-donating nature would stabilize the positive charge on the benzylic carbon, influencing the relative energies of the transition states. DFT studies are therefore essential for predicting the likely products of reactions involving this compound and for designing new synthetic methods that leverage the unique reactivity of cyclopropylcarbinyl cations. researchgate.netrsc.orgrsc.org

Computational and Theoretical Studies on 1 Cyclopropyl 1 O Tolyl Ethanol

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties.

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, a process known as geometry optimization. For a flexible molecule like 1-Cyclopropyl-1-(o-tolyl)ethanol, this involves exploring its conformational energy landscape. The rotation around the single bonds, particularly the bond connecting the chiral carbon to the tolyl group and the cyclopropyl (B3062369) ring, gives rise to various conformers with different energies.

Theoretical studies on similar molecules, such as ortho-substituted phenols and other tertiary alcohols, indicate that the conformational landscape is governed by a delicate balance of steric hindrance and intramolecular interactions. ucc.edu.ghresearchgate.net In the case of this compound, the primary factors influencing conformational stability would be the steric repulsion between the ortho-methyl group, the cyclopropyl ring, and the hydroxyl group.

A potential energy surface scan, where the dihedral angles are systematically varied, would reveal the energy minima corresponding to stable conformers. It is anticipated that the most stable conformer would orient the bulky cyclopropyl and tolyl groups to minimize steric clash, while potentially allowing for weak intramolecular hydrogen bonding between the hydroxyl hydrogen and the π-electron system of the aromatic ring.

Table 1: Illustrative Conformational Analysis Data for this compound *

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° | 0.00 |

| B | 60° | 2.5 |

| C | -60° | 2.7 |

| D (Transition State) | 0° | 5.0 |

Note: This data is illustrative and based on typical findings for sterically hindered alcohols. Actual values would require specific DFT calculations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich tolyl ring, while the LUMO would likely be distributed across the anti-bonding orbitals of the aromatic system. The electron density distribution, visualized through molecular electrostatic potential (MEP) maps, would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. The oxygen atom of the hydroxyl group would be a site of high negative potential, indicating its role as a hydrogen bond acceptor.

Table 2: Representative Frontier Orbital Energies for a Cyclopropyl Aryl Ethanol (B145695) Derivative *

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap | 5.7 |

Note: These values are representative and serve to illustrate the concept. Precise energies for this compound would need to be calculated.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Fukui functions take this analysis a step further by identifying the specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack. This local reactivity information is crucial for predicting the regioselectivity of chemical reactions. For this compound, the Fukui functions would likely indicate that the carbon atoms of the tolyl ring and the carbinol carbon are potential sites for electrophilic attack, while the oxygen atom is the primary site for nucleophilic attack.

Theoretical Predictions of Spectroscopic Properties and Their Validation

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, the following spectroscopic data would be of interest:

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated from the vibrational frequencies obtained after geometry optimization. The calculated spectrum would be expected to show characteristic peaks for the O-H stretch of the alcohol, C-H stretches of the aromatic and cyclopropyl groups, and C-O stretching vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions are highly valuable for assigning experimental spectra and confirming the molecular structure. The predicted shifts would reflect the unique electronic environment of each nucleus in the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. semanticscholar.org For this compound, π-π* transitions within the tolyl ring would be expected to dominate the spectrum.

Dynamics Simulations of Intramolecular Interactions and Molecular Motion

While DFT calculations provide a static picture of the molecule, molecular dynamics (MD) simulations can offer insights into its dynamic behavior. rsc.orgnih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal the flexibility of the molecule and the nature of its intramolecular motions over time. These simulations could track the rotations around single bonds and the fluctuations in bond lengths and angles, providing a more complete understanding of the molecule's conformational flexibility.

Quantum Chemical Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding)

The hydroxyl group of this compound enables it to participate in hydrogen bonding, both as a donor (via the hydrogen atom) and as an acceptor (via the oxygen atom). Quantum chemical calculations can be used to model the formation of dimers or larger clusters of the molecule, held together by intermolecular hydrogen bonds. researchgate.net These calculations would provide information on the strength and geometry of these interactions, which are crucial for understanding the bulk properties of the compound, such as its boiling point and solubility. The analysis would likely reveal a strong preference for the formation of hydrogen-bonded chains or cyclic structures in the condensed phase.

Applications of 1 Cyclopropyl 1 O Tolyl Ethanol in Advanced Organic Synthesis

Role as a Key Synthetic Building Block for Complex Organic Scaffolds

The inherent ring strain of the cyclopropyl (B3062369) group in 1-Cyclopropyl-1-(o-tolyl)ethanol imparts a high degree of reactivity, making it an attractive starting point for the synthesis of more intricate molecular frameworks. chemicalbook.com The presence of the hydroxyl group further enhances its synthetic versatility, allowing for a range of chemical transformations.

Cyclopropyl carbinols, such as this compound, are instrumental in the synthesis of various complex organic scaffolds. For instance, they serve as precursors to cyclopropylamine (B47189) derivatives, which are crucial building blocks for the construction of benzo-fused nitrogen-containing ring systems often found in biologically active compounds and pharmaceuticals. chemicalbook.com The unique reactivity and stereochemical control offered by the cyclopropyl group during ring formation facilitate the creation of these complex structures under mild reaction conditions and with high yields. chemicalbook.com

Furthermore, the strategic placement of the aryl and cyclopropyl groups around the tertiary alcohol creates a chiral center, offering the potential for enantioselective syntheses of complex molecules. The ability to introduce a three-membered ring via this building block allows for the development of novel bioactive molecules with potential applications in medicine and agriculture. chemicalbook.comresearchgate.net The cyclopropyl moiety is a well-established feature in numerous drug molecules, where it can enhance potency, improve metabolic stability, and reduce off-target effects. researchgate.net

The structural characteristics of this compound, with its combination of a rigid cyclopropyl ring and an aromatic system, make it an ideal candidate for the exploration of new chemical space in drug discovery programs. nih.gov

Precursor in the Synthesis of Advanced Chemical Intermediates

One of the most significant and well-documented applications of this compound is its role as a crucial precursor in the synthesis of the broad-spectrum fungicide, prothioconazole (B1679736). google.comgoogle.comresearchgate.net Multiple synthetic routes to prothioconazole utilize this alcohol as a key intermediate. google.comgoogle.comresearchgate.net

The synthesis of prothioconazole from this compound typically involves a series of transformations. A common strategy involves the reaction of a derivative of this compound, such as 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)-propan-2-ol, which is then converted to prothioconazole. google.com The synthesis of this key intermediate often starts from precursors like 1-(1-chlorocyclopropyl)ethanone, which after reaction with a triazole and a Grignard reagent, can lead to a hydroxylated triazole compound structurally related to this compound. google.com

The following table summarizes a generalized synthetic pathway where this compound or its close derivatives are key intermediates.

Table 1: Generalized Synthetic Route to Prothioconazole Involving a 1-Cyclopropyl-1-aryl-ethanol Intermediate

| Step | Reactants | Reagents and Conditions | Product | Reference |

| 1 | 1-(1-chlorocyclopropyl)ethanone, 1,2,4-triazole | Nucleophilic substitution | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one | researchgate.net |

| 2 | 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, 2-chlorobenzyl magnesium chloride (Grignard reagent) | Grignard reaction | 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)-propan-2-ol (a key intermediate) | google.com |

| 3 | 2-(1-chlorocyclopropyl)-1-(2-chlorophenyl)-3-(1,2,4-triazol-1-yl)-propan-2-ol | Sulfur source (e.g., sulfur in N-methylpyrrolidone) | Prothioconazole | google.com |

This established role as a precursor to a commercially important agrochemical highlights the industrial relevance of this compound and underscores its value as an advanced chemical intermediate.

Utility in Combinatorial Chemistry and High-Throughput Synthesis of Compound Libraries

Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery, enabling the rapid synthesis and evaluation of large numbers of diverse compounds. vapourtec.com The structural features of this compound make it a promising scaffold for the generation of compound libraries.

The presence of a hydroxyl group and a reactive cyclopropyl ring provides two points of diversification. The hydroxyl group can be readily functionalized through esterification, etherification, or substitution reactions, allowing for the introduction of a wide variety of chemical moieties. The cyclopropyl ring, due to its inherent strain, can undergo ring-opening reactions under various conditions to generate linear or other cyclic structures, further increasing the structural diversity of the resulting library. chemicalbook.com

A hypothetical combinatorial library based on the this compound scaffold could be constructed as outlined in the table below.

Table 2: Hypothetical Combinatorial Library Synthesis from this compound

| Scaffold | Point of Diversification 1 (R1) | Reaction Type | Point of Diversification 2 (R2) | Reaction Type | Resulting Library |

| This compound | -OH group | Esterification with a library of carboxylic acids (R1-COOH) | Cyclopropyl ring | Ring-opening with various nucleophiles (Nu-R2) | A diverse library of esters with modified alkyl chains |

| This compound | -OH group | Etherification with a library of alkyl halides (R1-X) | Cyclopropyl ring | Acid-catalyzed rearrangement | A library of ethers with rearranged carbon skeletons |

By systematically varying the building blocks at each point of diversification, a large and structurally diverse library of compounds can be generated. nih.gov The resulting compounds, possessing novel three-dimensional shapes and physicochemical properties, could then be screened for biological activity against various therapeutic targets. nih.gov The design of such libraries aims to explore new areas of chemical space, increasing the probability of identifying novel lead compounds for drug development. nih.gov

Development of Novel Synthetic Methodologies Exploiting the Cyclopropyl-Alcohol System

The unique reactivity of the cyclopropyl-alcohol system in molecules like this compound has been harnessed for the development of novel synthetic methodologies. The strain energy of the cyclopropane (B1198618) ring can be released through various transformations, leading to the formation of new and often complex molecular structures.

One area of significant research is the acid-catalyzed ring-opening and rearrangement of aryl cyclopropyl carbinols. These reactions can lead to the formation of larger carbocyclic and heterocyclic systems. For example, the treatment of aryl cyclopropyl ketones, which can be derived from the corresponding alcohols, with acid catalysts can induce cyclization to form 1-tetralones. google.com

Furthermore, the cyclopropyl carbinyl cation, a reactive intermediate generated from 1-cyclopropyl-1-aryl-ethanols, can be trapped by various nucleophiles to afford a range of functionalized products. This reactivity has been exploited in the synthesis of α-alkylidene-γ-butyrolactones through a bismuth-catalyzed dehydrative ring-opening cyclization of cyclopropyl carbinols. chemicalbook.com

Recent advancements have also demonstrated the use of photoredox catalysis to initiate novel cycloaddition reactions of aryl cyclopropyl ketones, leading to the construction of highly substituted cyclopentane (B165970) ring systems. These methodologies showcase the potential of the cyclopropyl-alcohol moiety to participate in complex, multi-step reaction cascades to build molecular complexity in a controlled manner.

The development of such novel synthetic methods based on the reactivity of the cyclopropyl-alcohol system not only expands the synthetic chemist's toolkit but also provides access to previously inaccessible molecular scaffolds for various applications, including materials science and medicinal chemistry.

Studies of Analogues and Derivatives of 1 Cyclopropyl 1 O Tolyl Ethanol

Structural Modifications of the Aromatic Ring (e.g., p-tolyl, substituted phenyls)

Modifications to the aromatic ring of 1-cyclopropyl-1-arylethanol derivatives can significantly influence their chemical reactivity and potential applications. The electronic nature and position of substituents on the phenyl group can alter the stability of intermediates and the course of reactions involving the adjacent carbinol center.

Phenols, which feature a hydroxyl group attached to an aromatic ring, are a prime example of how structure dictates function. The aromatic ring allows for the stabilization of any radical or ion that forms on the hydroxyl group through resonance. nih.gov The antioxidant activity of phenolic compounds is affected by the number and arrangement of these hydroxyl groups. nih.gov For instance, phenylacetic acids, which have a methylene (B1212753) linker between the phenyl ring and a carboxylic acid group, exhibit antioxidant activity influenced by the weak electron-donating nature of the -CH₂COOH substituent, which increases the electron density on the phenyl ring and decreases the bond dissociation energy of a phenolic OH bond. nih.gov

In the synthesis of related structures, such as (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones, various substituted chalcones are used as starting materials. nih.gov This demonstrates the feasibility of incorporating a wide range of substituted aromatic moieties into cyclopropyl-containing structures. The table below illustrates some examples of synthesized ketones with different aromatic and heterocyclic rings.

| Compound ID | Ar (Aryl group) | Ar' (Aryl/Heteroaryl group) | Yield (%) |

| 2a | Phenyl | 2-Hydroxyphenyl | 70 |

| 2b | 4-Methoxyphenyl | 2-Hydroxyphenyl | 76 |

| 2c | 4-Chlorophenyl | 2-Hydroxyphenyl | 66 |

| 2d | 2-Thienyl | 2-Hydroxyphenyl | 66 |

| Data sourced from a study on the synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl ketones. nih.gov |

These examples show that both electron-donating (methoxy) and electron-withdrawing (chloro) substituents on the phenyl ring, as well as different aromatic systems like thiophene (B33073), can be successfully incorporated. This versatility allows for the generation of a library of compounds with diverse electronic properties, which is crucial for studying structure-reactivity relationships.

Systematic Variations in the Cyclopropyl (B3062369) Substituent and Their Influence on Reactivity

The cyclopropane (B1198618) ring is not merely a passive structural element; its substituents have a profound impact on the molecule's reactivity. The inherent ring strain of cyclopropane, exceeding 100 kJ mol⁻¹, provides a significant thermodynamic driving force for ring-opening reactions. nih.gov

When an electron-accepting group is attached to the cyclopropane ring, it can act as a potent σ-electrophile, undergoing polar reactions with nucleophiles. nih.gov The addition of a donor group at a vicinal position creates a donor-acceptor (D-A) cyclopropane, which enhances electrophilic reactivity. chimia.ch These D-A cyclopropanes are highly reactive systems suitable for homo-conjugate addition or cycloaddition reactions. chimia.ch

The reactivity of electrophilic cyclopropanes has been studied by monitoring the kinetics of non-catalytic ring-opening reactions with various nucleophiles. nih.gov Interestingly, cyclopropanes with aryl substituents at the C2 position react faster than their unsubstituted counterparts, and varying the electronic properties of these aryl groups leads to parabolic Hammett relationships. nih.gov

Furthermore, the cyclopropyl group can exert a "cyclopropyl effect," influencing the conformational preferences of adjacent rings. For instance, it can cause substituents on a cyclohexane (B81311) ring to favor an axial position. chemistryworld.com The rigidity of the cyclopropyl core is a key feature that allows for diastereoselective reactions on attached moieties, highlighting its role as a central platform in stereoselective synthesis. nih.gov

A study on the nucleophilic substitution at the quaternary carbon stereocenters of cyclopropyl ketones and ethers demonstrated that substitution occurs in a stereoinvertive manner at the most substituted carbon center, which is attributed to the formation of a bicyclobutonium intermediate. nih.gov This underscores the unique reactivity patterns conferred by the cyclopropyl group.

Synthesis and Reactivity of Related Cyclopropyl Carbinols

Cyclopropyl carbinols are valuable intermediates in organic synthesis, known for undergoing a variety of transformations, particularly rearrangement reactions. chemicalbook.comresearchgate.net The chemistry of cyclopropylcarbinyl cations is a key aspect of their reactivity, serving as important non-classical carbocationic intermediates. rsc.org Despite their delocalized nature and facile interconversion with homoallyl cations, these intermediates can be harnessed for synthetically useful transformations, including cyclopropane formation and skeletal rearrangements. rsc.org

The synthesis of cyclopropyl carbinols can be achieved through various methods. For example, alkenyl cyclopropyl carbinol derivatives can be synthesized and used in directed diastereoselective Simmons-Smith cyclopropanation and vanadium-catalyzed epoxidation reactions. nih.gov These reactions yield densely substituted, stereodefined bicyclopropanes and cyclopropyl oxiranes as single diastereomers, showcasing the directing effect of the carbinol group. nih.gov

Cyclopropyl carbinol itself is a slightly yellow liquid with a camphor-like odor, soluble in water and various organic solvents. chemicalbook.com It serves as a precursor for a range of compounds. For instance, it is used in the synthesis of (hetero)aryl-fused cyclohexa-1,3-dienes through a ring-opening cyclization process. chemicalbook.com It is also a valuable precursor for synthesizing benzo-fused nitrogen rings, which are important structural motifs in many biologically active compounds. chemicalbook.com The cyclopropyl group provides unique reactivity and stereochemical control during the formation of these complex structures. chemicalbook.com

| Reaction Type | Starting Material | Key Reagent/Catalyst | Product Type |

| Rearrangement | 2-[cyclopropyl(hydroxy)methyl]phenols | AgOTf | Benzo[b]oxepines and 2H-chromenes researchgate.net |

| Cyclopropanation | Alkenyl cyclopropyl carbinol | Et₂Zn, CH₂I₂ (Simmons-Smith) | Polysubstituted bicyclopropanes nih.gov |

| Epoxidation | Alkenyl cyclopropyl carbinol | VO(acac)₂, TBHP | Cyclopropyl oxiranes nih.gov |

| Ring-Opening/Cyclization | Cyclopropyl carbinol derivatives | Bi(OTf)₃ | α-alkylidene-γ-butyrolactones chemicalbook.com |

Cyclopropyl-Containing Heterocyclic Derivatives

The introduction of a cyclopropyl group into heterocyclic scaffolds is a common strategy in medicinal chemistry and materials science to modulate physicochemical and biological properties.

Cyclopropyl Azoles: N-cyclopropyl azoles can be synthesized in good to excellent yields through a copper-mediated N-cyclopropylation of various azoles with cyclopropylboronic acid. nih.gov This reaction typically uses copper acetate (B1210297) and a base like sodium carbonate in a solvent such as dichloroethane. nih.gov This method is applicable to a range of azoles, amides, and sulfonamides. nih.gov The synthesis of azole-containing cyclopeptides has also been reported, highlighting the integration of these moieties into more complex architectures. researchgate.net

Cyclopropylamines: These compounds are a significant subclass of substituted cyclopropanes, valued for their unique electronic and steric properties combined with a donor nitrogen atom. acs.orgacs.org They are found in many biologically active compounds and are used as synthetic intermediates. acs.org Numerous methods for their synthesis exist, including:

Curtius Rearrangement: This involves the thermal decomposition of cyclopropanecarboxylic azides to form an isocyanate, which is then hydrolyzed to the amine with retention of configuration. acs.orgnih.gov

Hofmann Rearrangement: An electro-induced Hofmann rearrangement provides a practical route to cyclopropylamines from the corresponding amides. thieme-connect.com

From α-Chloroaldehydes: trans-2-substituted-cyclopropylamines can be synthesized with high diastereoselectivity from α-chloroaldehydes by trapping a zinc homoenolate with an amine, followed by ring-closure. chemrxiv.org

Classical Cyclopropanation: Methods like the Simmons-Smith reaction and metal-catalyzed reactions of diazo compounds on olefins have been adapted to incorporate a nitrogen function. acs.org

Cyclopropyl Ethers: The synthesis of cyclopropyl ethers can be achieved through several routes. One method involves the reaction of a hydroxyl compound with R,S-1-cyclopropylethanol and trichloroacetonitrile (B146778) under basic conditions to form an intermediate trichloroacetimidate, which then reacts with the alcohol in the presence of a Lewis acid. tandfonline.com Another approach is the alkenylation of phenols followed by cyclopropanation to yield 1-methylcyclopropyl aryl ethers. acs.org An older method describes the preparation of cyclopropyl methyl ether by treating a crude reaction mixture from glycerine 1,3-dihalohydrin and an alkyl sulfate (B86663) with an alkaline reagent. google.com

Cyclopropane oxime ester derivatives have been developed and show utility, for instance, as herbicides. google.com These compounds can be prepared by reacting a substituted oxime with cyclopropyl formyl chloride in the presence of an acid-binding agent. google.com The general structure involves a cyclopropyl group connected to an oxime ester functionality, with various substituents possible on an associated aromatic ring. google.com

Another synthetic approach involves the ring-opening of donor-acceptor cyclopropane diesters. thieme-connect.de This strategy uses a Lewis acid to catalyze the ring-opening, creating an open-chain intermediate, which is then converted to the corresponding oxime ester in a one-pot reaction mediated by a base. thieme-connect.de

| Starting Material | Key Reagents | Product | Application |

| Substituted Oxime, Cyclopropyl formyl chloride | Acid binding agent | Cyclopropane oxime ester | Herbicide google.com |

| Donor-Acceptor Cyclopropane Diester | Lewis Acid, Base | Oxime Ester | Synthetic Intermediate thieme-connect.de |

Pyrazoles are five-membered heterocyclic compounds that are pharmacologically significant and are found in numerous established drugs. nih.gov The incorporation of a cyclopropyl moiety into the pyrazole (B372694) scaffold is a strategy employed in the design of new bioactive molecules.

Several synthetic methods can be used to create pyrazole derivatives, which can be adapted to include cyclopropyl groups:

Cyclocondensation: The reaction of 1,3-dicarbonyl compounds or their equivalents with hydrazine (B178648) derivatives is a fundamental method for pyrazole synthesis. nih.govsemanticscholar.org For example, 2-cyclopropyl- chemicalbook.comacs.org-naphthyridine-3-carboxylic acid hydrazide can be reacted with substituted acetylacetones to yield pyrazole derivatives. researchgate.net

From Hydrazones: Substituted hydrazones can be reacted with the Vilsmeier-Haack reagent (generated from DMF and POCl₃) to form pyrazole-4-carbaldehydes. semanticscholar.orgresearchgate.net

[3+2] Cycloaddition: This approach involves the reaction of a 1,3-dipole with a dipolarophile. For instance, nitrilimines can react with alkenes to form pyrazoles. nih.gov

The synthesis of pyrazole carbamide derivatives containing a sulfonate moiety and spiropyrazolines with a cyclopropyl unit has been reported, with some compounds showing significant biological activity. nih.gov

Exploration of Cyclopropane-Containing Motifs in Natural Product Synthesis

The cyclopropane ring, a fundamental three-membered carbocycle, is a unique structural motif found in a diverse array of natural products. rsc.orgmarquette.edu Despite its inherent ring strain, this small carbocycle is present in numerous biologically active compounds, including terpenoids, alkaloids, steroids, and fatty acids. rsc.orgrsc.org The presence of a cyclopropane ring often imparts significant biological properties, such as anticancer, antiviral, antibacterial, and insecticidal activities. rsc.orgresearchgate.net The rigid, three-dimensional structure of the cyclopropyl group can lead to enhanced binding affinity with biological targets, improved metabolic stability, and a fixed orientation of pendant functional groups. marquette.edubohrium.com Consequently, the synthesis of cyclopropane-containing natural products has become an area of intense research, driving the development of innovative and efficient synthetic methodologies. rsc.org

The primary challenge in synthesizing these molecules lies in the controlled construction of the strained three-membered ring. Chemists have developed two main strategies to achieve this: [2+1]-type cycloadditions and intramolecular 1,3-cyclizations. rsc.org These approaches have been instrumental in the total synthesis of many complex natural products.

Key Synthetic Methodologies for Cyclopropane Ring Formation

Several powerful methods have been established for the construction of cyclopropane rings in the context of natural product synthesis.

Simmons-Smith Cyclopropanation : This classic reaction involves the treatment of an alkene with a carbenoid, typically generated from diiodomethane (B129776) and a zinc-copper couple, to form a cyclopropane. marquette.edu It is a reliable and often highly stereospecific method. The diastereoselectivity can be strongly influenced by the presence of directing groups, such as allylic alcohols. marquette.edu A notable application is seen in the synthesis of Curacin A , a potent cytotoxic agent, where an asymmetric Simmons-Smith reaction was a key step in establishing the required stereochemistry of the cyclopropane ring. bohrium.com

Transition-Metal-Catalyzed Decomposition of Diazo Compounds : This method provides a versatile route to cyclopropanes by reacting an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium, copper, or ruthenium complexes. rsc.orgresearchgate.net The in situ generation of a metal carbenoid is a crucial intermediate in this process. rsc.org The synthesis of (+)-cycloclavine , an alkaloid, utilized a rhodium-catalyzed intramolecular cyclopropanation of a diazo-containing intermediate to construct the core structure. rsc.org